tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
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Overview
Description
tert-Butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with the molecular formula C14H21NO2 It is a derivative of indane and contains a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of indane derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. This process can be conducted at room temperature using a combination of palladium catalysts and tert-butyl carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, tert-butyl hydroperoxide, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce amine derivatives.
Scientific Research Applications
tert-Butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
- tert-Butyl carbamate
- tert-Butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate
Uniqueness
tert-Butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its indane-based structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12+/m0/s1 |
InChI Key |
XAJYUOBKHFIVFN-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H](CC2=CC=CC=C12)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N |
Origin of Product |
United States |
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